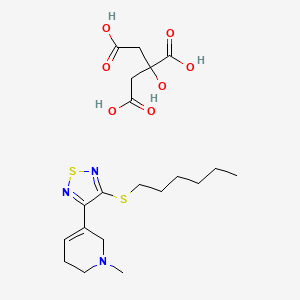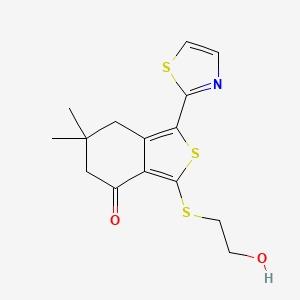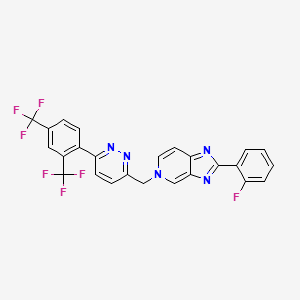
Tegobuvir
Descripción general
Descripción
Tegobuvir es un novedoso inhibidor no nucleósido de la replicación del ARN del virus de la hepatitis C (VHC). Ha demostrado una actividad antiviral significativa en pacientes con infección crónica por VHC de genotipo 1 . This compound es conocido por su mecanismo de acción único, que implica una interacción compleja con la proteína polimerasa NS5B del VHC .
Aplicaciones Científicas De Investigación
Tegobuvir se ha estudiado ampliamente por sus propiedades antivirales, particularmente contra el VHC. Ha mostrado una actividad potente en la inhibición de la replicación del ARN del VHC al dirigirse a la polimerasa NS5B .
Mecanismo De Acción
Tegobuvir ejerce sus efectos antivirales al inhibir específicamente la ARN polimerasa dependiente de ARN NS5B del VHC. Esta inhibición se logra a través de un mecanismo único que implica la activación metabólica de this compound, seguida de la formación de un enlace covalente con la proteína NS5B . Esta interacción altera la función normal de la polimerasa, inhibiendo así la replicación viral .
Análisis Bioquímico
Biochemical Properties
Tegobuvir interacts with the NS5B polymerase of the HCV . It does not inhibit NS5B enzymatic activity in biochemical assays in vitro, suggesting a more complex antiviral mechanism with cellular components .
Cellular Effects
This compound exerts anti-HCV activity utilizing a unique chemical activation and subsequent direct interaction with the NS5B protein . The intensity of the aberrantly migrating NS5B species is strongly dependent on cellular glutathione levels as well as CYP 1A activity .
Molecular Mechanism
This compound undergoes a CYP-mediated intracellular activation step and the resulting metabolite, after forming a glutathione conjugate, directly and specifically interacts with NS5B . This demonstrates that upon metabolic activation this compound is a specific, covalent inhibitor of the HCV NS5B polymerase .
Temporal Effects in Laboratory Settings
The formation of the complex between this compound and NS5B does not require the presence of any other HCV proteins , suggesting that this compound may have a direct and immediate effect on HCV replication.
Metabolic Pathways
This compound undergoes a CYP-mediated intracellular activation step . The resulting metabolite forms a glutathione conjugate, which then directly and specifically interacts with NS5B . This suggests that this compound is involved in metabolic pathways related to the cytochrome P450 enzymes and glutathione.
Subcellular Localization
Given that it interacts with the NS5B polymerase of HCV , it is likely that this compound localizes to the same subcellular compartments as the NS5B polymerase.
Métodos De Preparación
La síntesis de Tegobuvir implica varios pasos, comenzando con la preparación del núcleo de imidazopiridina. Este núcleo se funcionaliza luego con varios sustituyentes para obtener el compuesto final. La producción industrial de this compound normalmente implica el uso de reactivos de alta pureza y condiciones de reacción estrictas para garantizar el rendimiento y la pureza deseados .
Análisis De Reacciones Químicas
Tegobuvir experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones suelen ser derivados de this compound con grupos funcionales modificados .
Comparación Con Compuestos Similares
Tegobuvir es único entre los inhibidores no nucleósidos debido a su mecanismo de acción específico y su potente actividad contra el VHC de genotipo 1. Compuestos similares incluyen otros inhibidores no nucleósidos como Dasabuvir y Lomibuvir, que también se dirigen a la polimerasa NS5B pero a través de mecanismos diferentes . La estructura química y el modo de acción distintos de this compound lo convierten en una adición valiosa al arsenal de agentes antivirales contra el VHC .
Propiedades
IUPAC Name |
5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQSQDCBSKCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80142917 | |
| Record name | Tegobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000787-75-6 | |
| Record name | Tegobuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegobuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEGOBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tegobuvir and how does it interact with this target?
A1: this compound is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B polymerase. [] Unlike other non-nucleoside inhibitors, this compound requires intracellular activation before directly binding to NS5B. [] This activation involves a cytochrome P450 (CYP)-mediated step, followed by glutathione conjugation. [] The activated this compound metabolite then forms a covalent bond with NS5B, inhibiting its polymerase function. []
Q2: What are the downstream effects of this compound binding to NS5B polymerase?
A3: By inhibiting NS5B polymerase, this compound prevents HCV RNA replication, leading to a reduction in viral load. [, ] This antiviral activity makes this compound a potential therapeutic agent for treating chronic HCV infection. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C22H21F2N5O2, and its molecular weight is 425.4 g/mol. [Information not available in the provided documents. This information was retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tegobuvir)].
Q4: Is there any spectroscopic data available for this compound?
A4: The provided scientific research papers do not contain detailed spectroscopic data for this compound.
A4: The provided scientific articles primarily focus on this compound's antiviral activity, mechanism of action, and clinical efficacy against HCV. There is no information available regarding its material compatibility and stability, catalytic properties and applications, or specific details about computational chemistry and modeling studies.
Q5: What is known about the structure-activity relationship of this compound?
A6: While specific SAR studies aren't detailed in the provided papers, research indicates that the β-hairpin region (amino acids 435 to 455) within the thumb subdomain of NS5B plays a crucial role in this compound's activity. [] Replacing this region with the corresponding sequence from genotype 2a HCV significantly reduces this compound susceptibility. []
Q6: What is known about the stability of this compound under various conditions and formulation strategies?
A6: The documents provided do not provide specific details regarding this compound's stability under various conditions or formulation strategies.
- Clinical trials: this compound demonstrated antiviral activity in patients with genotype 1 chronic HCV infection. [] Several phase II and IIb clinical trials investigated this compound in combination with pegylated interferon and ribavirin. [, , , , , ]
- In vitro studies: this compound showed potent antiviral activity against various HCV genotypes in replicon cell culture systems. [, , , , , , ]
- Pharmacokinetics: this compound exhibited metabolic stability in microsomes and hepatocytes from various species, including humans. []
Q7: What are the known resistance mechanisms to this compound?
A8: Resistance to this compound primarily arises from mutations in the NS5B polymerase gene. [, ] Common resistance-associated substitutions include C316Y, Y448H, Y452H, and C445F. [] The number of mutations correlates with the level of resistance observed. []
Q8: Does the addition of ribavirin to a this compound-containing regimen influence the development of resistance?
A10: Yes, the addition of ribavirin appears to have a positive impact on reducing resistance development when combined with this compound and other direct-acting antivirals. In a study comparing a this compound and GS-9256 combination with and without ribavirin, the addition of ribavirin significantly increased the rapid virologic response rate and reduced the emergence of resistant viral variants. [] This suggests that ribavirin's antiviral activity, while modest, can help suppress the emergence of resistance in this compound-containing regimens. []
A8: While the provided research primarily focuses on this compound's antiviral activity and clinical efficacy, specific information regarding its toxicology and safety profile, drug delivery strategies, and related biomarkers is not discussed.
A8: The provided research papers do not elaborate on analytical methods used for this compound analysis, its environmental impact, or details about quality control procedures.
A8: The provided research primarily focuses on this compound's interaction with the HCV NS5B polymerase and its clinical efficacy. Information related to immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility is not covered in these papers.
A8: The provided research articles focus on this compound's properties and efficacy against HCV. Information regarding alternative treatments, waste management, research infrastructure, historical context, or cross-disciplinary applications is not discussed.
- This compound, in combination with other direct-acting antivirals like GS-9256 and protease inhibitors like vedroprevir, shows promising antiviral activity against HCV genotype 1. [, ]
- The emergence of resistance is a significant concern with this compound-containing regimens, highlighting the need for combination therapies and careful monitoring for resistance development. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


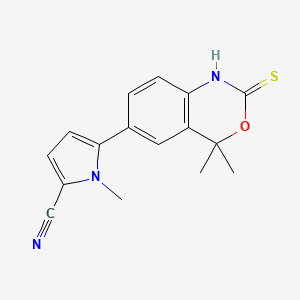

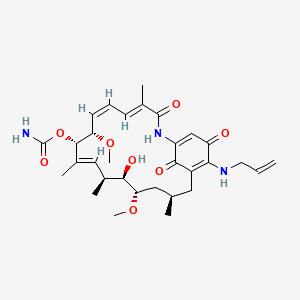
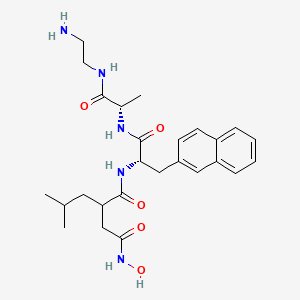

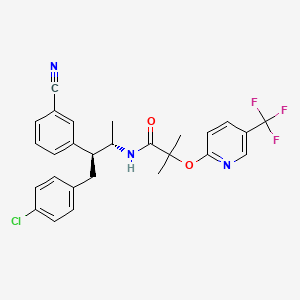
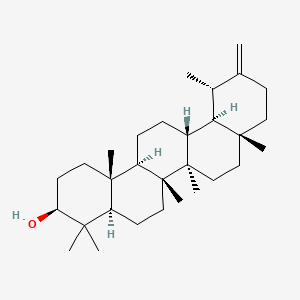
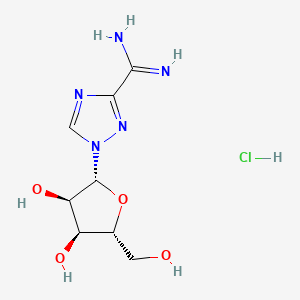
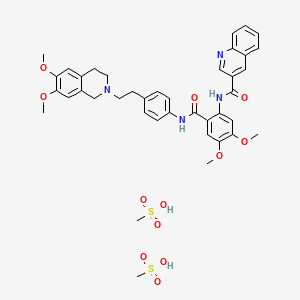
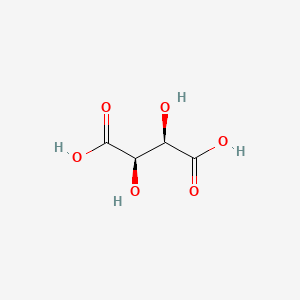

![7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride](/img/structure/B1681937.png)
